molecular formula C15H11NO2 B1310554 4-(4-Methoxybenzoyl)benzonitrile CAS No. 27645-60-9

4-(4-Methoxybenzoyl)benzonitrile

Cat. No.: B1310554
CAS No.: 27645-60-9
M. Wt: 237.25 g/mol
InChI Key: LJZVSJCLGALFPA-UHFFFAOYSA-N
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Description

4-(4-Methoxybenzoyl)benzonitrile is an organic compound with the molecular formula C15H11NO2 It is characterized by the presence of a methoxy group (-OCH3) attached to a benzoyl group, which is further connected to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(4-Methoxybenzoyl)benzonitrile involves the reaction of 4-methoxybenzoyl chloride with benzonitrile in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound can be achieved through a one-pot synthesis method. This involves oximating 4-methoxybenzaldehyde in an organic solvent with an oximating agent to form 4-methoxybenzaldehyde oxime. The oxime is then dehydrated in the presence of a dehydrating agent to yield this compound. This method is advantageous due to its high yield and product purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxybenzoyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-(4-Carboxybenzoyl)benzonitrile

    Reduction: 4-(4-Methoxybenzoyl)benzylamine

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

4-(4-Methoxybenzoyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methoxybenzoyl)benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The methoxy and nitrile groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzonitrile
  • 4-(Trifluoromethyl)benzonitrile
  • 4-Chlorobenzonitrile
  • 4-Methylbenzonitrile

Uniqueness

4-(4-Methoxybenzoyl)benzonitrile is unique due to the presence of both a methoxy group and a benzoyl group attached to the benzonitrile core. This combination imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

4-(4-methoxybenzoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-18-14-8-6-13(7-9-14)15(17)12-4-2-11(10-16)3-5-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZVSJCLGALFPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00446500
Record name 4-(4-Methoxybenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27645-60-9
Record name 4-(4-Methoxybenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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